N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group and a prop-2-en-1-yl (allyl) substituent on the triazole ring.
Properties
CAS No. |
585559-92-8 |
|---|---|
Molecular Formula |
C18H15F2N5OS |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15F2N5OS/c1-2-9-25-17(15-5-3-4-8-21-15)23-24-18(25)27-11-16(26)22-12-6-7-13(19)14(20)10-12/h2-8,10H,1,9,11H2,(H,22,26) |
InChI Key |
LUSUXSNXTVCZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridine and prop-2-en-1-yl groups. The final step usually involves the attachment of the difluorophenyl and acetamide moieties under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction might yield a more saturated compound.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains. Specifically, triazole derivatives have been noted for their activity against pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .
Antifungal Properties
Triazole compounds are widely recognized for their antifungal activity. The specific structure of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may exhibit similar properties. Research indicates that triazole derivatives can effectively inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
Potential in Cancer Therapy
Recent studies have indicated that compounds containing triazole moieties can have anticancer effects by inducing apoptosis in cancer cells. The unique structural features of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy in targeting specific cancer types .
Herbicide Development
The compound's structure suggests potential use as a herbicide. Triazole-containing compounds are known for their ability to inhibit plant growth by disrupting hormonal balances or inhibiting specific biochemical pathways in plants. This application could be particularly beneficial in developing selective herbicides that target invasive species while preserving crop health .
Pest Control
Due to its antimicrobial and antifungal properties, N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also serve as a biopesticide. Its effectiveness against various pathogens can help protect crops from diseases caused by fungi and bacteria .
Synthesis Methodology
The synthesis typically involves:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the difluorophenyl and pyridine moieties via electrophilic aromatic substitution.
- Final acetamide formation through amide coupling reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among similar compounds include substitutions on the triazole ring, the pyridine/pyrimidine moiety, and the arylacetamide group. These modifications influence physicochemical properties, bioavailability, and pharmacological activity.
Table 1: Structural Comparison of Selected Analogs
Pharmacological Activity Comparison
Anti-Exudative Activity
Compounds with furan-2-yl at position 5 of the triazole (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Fluorine or chlorine substituents on the arylacetamide group enhanced activity, suggesting electron-withdrawing groups improve efficacy . The target compound’s pyridin-2-yl group may offer similar or superior activity due to stronger hydrogen-bonding capacity, though direct data are unavailable.
Antiproliferative Potential
Hydroxyacetamide derivatives with imidazolone and triazole scaffolds (e.g., FP1-12) showed antiproliferative activity in vitro, linked to the sulfanyl-acetamide backbone.
Melting Points and Stability
Analogous compounds with fluorine substituents (e.g., Example 83 in ) exhibit high melting points (>300°C), indicative of thermal stability. The target compound’s 3,4-difluorophenyl group likely contributes to similar stability .
Biological Activity
N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a difluorophenyl group, and a pyridine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 353.37 g/mol .
Structure Overview
| Component | Description |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and bioactivity |
| Triazole Ring | Known for antifungal and antibacterial properties |
| Pyridine Moiety | Contributes to pharmacological effects |
Antimicrobial Activity
Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The presence of the pyridine ring enhances this activity by interacting with microbial enzymes .
Anticancer Potential
Triazole derivatives have demonstrated anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. In particular, the compound has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby potentially reducing tumor growth .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | DHFR inhibition |
| A549 (Lung) | 10.0 | Induction of apoptosis |
| HeLa (Cervical) | 8.0 | Cell cycle arrest |
The compound's mechanism includes:
- Inhibition of DHFR : This leads to decreased availability of tetrahydrofolate necessary for DNA synthesis.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thus inhibiting proliferation.
Safety and Toxicity
Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully assess its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
